molecular formula C11H16N2O2 B14426472 3-[(2-Phenylethyl)amino]alanine CAS No. 80267-23-8

3-[(2-Phenylethyl)amino]alanine

Cat. No.: B14426472
CAS No.: 80267-23-8
M. Wt: 208.26 g/mol
InChI Key: CVIPGIYSOASOGY-UHFFFAOYSA-N
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Description

3-[(2-Phenylethyl)amino]alanine is an organic compound with the molecular formula C11H16N2O2 It is a derivative of alanine, where the amino group is substituted with a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-[(2-Phenylethyl)amino]alanine is through the Strecker amino acid synthesis. This involves the reaction of an aldehyde with cyanide in the presence of ammonia, yielding an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid . Another approach involves the use of dendrimeric intermediates in a one-pot reaction, providing a straightforward and efficient method for the synthesis of N-alkyl-β-amino acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Strecker synthesis, which is favored for its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Phenylethyl)amino]alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-[(2-Phenylethyl)amino]alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Phenylethyl)amino]alanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as aromatic L-amino acid decarboxylase, which converts it into active metabolites. These metabolites can then interact with neurotransmitter receptors, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Phenylethyl)amino]alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

80267-23-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-amino-3-(2-phenylethylamino)propanoic acid

InChI

InChI=1S/C11H16N2O2/c12-10(11(14)15)8-13-7-6-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15)

InChI Key

CVIPGIYSOASOGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC(C(=O)O)N

Origin of Product

United States

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